molecular formula C17H17NO3S3 B2669707 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034565-28-9

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No. B2669707
CAS RN: 2034565-28-9
M. Wt: 379.51
InChI Key: JJMIZBMFMQBJKF-UHFFFAOYSA-N
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Description

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide” is a complex organic compound. It contains a bithiophene moiety, which is a system of two thiophene rings connected at the 2-position . Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and a sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, bithiophene compounds are typically prepared by cross-coupling reactions starting from 2-halothiophenes . The presence of the ethyl and methoxy groups suggests that further functionalization reactions have been performed .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the bithiophene core. In bithiophene, the two thiophene rings are coplanar . The presence of the ethyl and methoxy groups would likely add complexity to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the bithiophene core and the functional groups attached to it. Bithiophenes can undergo a variety of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bithiophene core would likely make the compound relatively non-polar and insoluble in water .

Scientific Research Applications

Electropolymerization and Material Science

Sulfonamide derivatives have been studied for their electrochemical properties and applications in material science. For instance, the electropolymerization of 3,4-ethylenedioxythiophene (EDT) and its derivatives in the presence of dodecylbenzenesulfonate explores the synthesis of conducting polymers, which are crucial for electronic devices. Such studies highlight the potential of sulfonamide compounds in developing new materials with specific electronic properties (Lima et al., 1998).

Pharmaceutical Applications

Sulfonamides have been explored for their antiproliferative and anticancer properties. Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, for example, investigated their in vitro antiproliferative activity against various tumor cell lines, indicating the potential of sulfonamide compounds in cancer treatment (Motavallizadeh et al., 2014).

Chemical Synthesis and Reactions

Sulfonamide compounds are also significant in chemical synthesis and reactions, serving as intermediates or reactants in the synthesis of more complex molecules. A study on the synthesis and properties of 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides, which involves sulfonamide as a starting material, exemplifies the role of these compounds in synthesizing heterocyclic compounds with potential pharmacological activities (Chernykh et al., 1976).

Environmental and Analytical Chemistry

Sulfonamide derivatives are used in environmental and analytical chemistry for sensor development and pollutant detection. Research on rhodamine-based compounds as dual chemosensors for Zn2+ and Al3+ ions showcases the application of sulfonamide derivatives in designing sensors with distinctly separated excitation and emission wavelengths, crucial for environmental monitoring and analysis (Roy et al., 2019).

properties

IUPAC Name

2-methoxy-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S3/c1-21-15-4-2-3-5-17(15)24(19,20)18-10-8-14-6-7-16(23-14)13-9-11-22-12-13/h2-7,9,11-12,18H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMIZBMFMQBJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide

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